molecular formula C10H13N3O B2640865 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one CAS No. 1522248-97-0

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one

Cat. No.: B2640865
CAS No.: 1522248-97-0
M. Wt: 191.234
InChI Key: XCJLRWAPEUWDTK-UHFFFAOYSA-N
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Description

4,8-Dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one is a heterocyclic compound featuring a fused pyridine-diazepinone scaffold. The molecule contains two methyl substituents at positions 4 and 8 of the pyrido[2,3-b][1,4]diazepin-2-one core, which influence its electronic and steric properties. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive molecules, particularly in kinase inhibitor and antiviral drug development . CymitQuimica lists it as a high-purity reagent (Ref: 3D-XKC24897) with pricing tiers for 50 mg (727.00 €) and 500 mg (2,154.00 €), indicating its niche research applications .

Properties

IUPAC Name

4,8-dimethyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6-3-8-10(11-5-6)12-7(2)4-9(14)13-8/h3,5,7H,4H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLRWAPEUWDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)N=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522248-97-0
Record name 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production. This would include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

(a) 3-Ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

  • Structural Difference : The pyridine ring is fused at the [3,4-b] position instead of [2,3-b], and a 3-ethyl group replaces the 4,8-dimethyl substituents.
  • Molecular Weight : 191.23 g/mol (vs. 193.24 g/mol for the target compound) .
  • Synthesis: Not explicitly detailed in evidence, but similar LiAlH4-mediated reductions may apply .

(b) 5-[3-(4-Methylpiperazin-1-yl)propyl]-2-phenyl-3H-pyrido[2,3-b][1,4]diazepin-4-one

  • Structural Difference : Features a phenyl group at position 2 and a 3-(4-methylpiperazinyl)propyl chain at position 3.
  • Molecular Formula : C22H27N5O (vs. C10H12N2O for the target compound) .
  • Bioactivity : The piperazine side chain enhances solubility and may confer affinity for neurological targets (e.g., serotonin receptors) .

Substituent Effects

(a) Methyl vs. Ethyl Substituents

  • 4,8-Dimethyl Target Compound : Methyl groups at positions 4 and 8 reduce ring flexibility and may enhance metabolic stability compared to unsubstituted analogs.

(b) Heteroatom Modifications

  • Impurity B (EP) : 4-Methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (CAS: 287980-84-1) has an additional pyridine ring, increasing π-stacking capacity but reducing solubility .

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